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Compound of Interest

Compound Name: 7-Methoxy obtusifolin

Cat. No.: B12396182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy
obtusifolin (2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione), a derivative of the

naturally occurring anthraquinone, obtusifolin. Due to the limited availability of direct

experimental data for 7-Methoxy obtusifolin, this document presents the known spectroscopic

data for the parent compound, obtusifolin, and provides predicted values for its 7-methoxy

derivative based on established principles of NMR and mass spectrometry for this class of

compounds. Detailed experimental protocols for acquiring such data are also included.

Chemical Structure and Properties
Obtusifolin is an anthraquinone that has been isolated from plants of the Cassia genus. Its

chemical structure is 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione. The addition of

a methoxy group at the 7-position results in 7-Methoxy obtusifolin.

Obtusifolin:

Molecular Formula: C₁₆H₁₂O₅[1]

Molecular Weight: 284.26 g/mol [1]

IUPAC Name: 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione[1]

7-Methoxy obtusifolin (Predicted):
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Molecular Formula: C₁₇H₁₄O₆

Molecular Weight: 314.29 g/mol

IUPAC Name: 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the reported ¹H and ¹³C NMR data for obtusifolin and the predicted

data for 7-Methoxy obtusifolin.

Table 1: ¹H NMR Spectroscopic Data

Position
Obtusifolin (δ ppm,

Multiplicity, J in Hz)

7-Methoxy obtusifolin

(Predicted δ ppm,

Multiplicity)

H-4 7.41 (s) ~7.4 (s)

H-5 7.65 (d, J=8.4) ~7.5 (d)

H-6 7.27 (t, J=8.4) ~6.8 (dd)

H-7 7.09 (d, J=8.4) -

2-OH 12.11 (s) ~12.1 (s)

8-OH 12.02 (s) ~12.0 (s)

1-OCH₃ 3.93 (s) ~3.9 (s)

3-CH₃ 2.25 (s) ~2.2 (s)

7-OCH₃ - ~4.0 (s)

Prediction basis: The introduction of an electron-donating methoxy group at C-7 is expected to

cause an upfield shift (to lower ppm) of the adjacent proton H-6, which would also appear as a

doublet of doublets due to coupling with H-5.
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Table 2: ¹³C NMR Spectroscopic Data

Position Obtusifolin (δ ppm)
7-Methoxy obtusifolin

(Predicted δ ppm)

1 161.8 ~161.8

2 162.1 ~162.1

3 121.1 ~121.1

4 124.5 ~124.5

4a 133.2 ~133.2

5 124.5 ~124.5

6 121.1 ~115.0

7 119.8 ~165.0

8 161.8 ~161.8

8a 115.9 ~115.9

9 182.5 ~182.5

9a 113.7 ~113.7

10 192.5 ~192.5

10a 133.2 ~133.2

1-OCH₃ 61.9 ~61.9

3-CH₃ 16.5 ~16.5

7-OCH₃ - ~56.0

Prediction basis: The methoxy substituent at C-7 is predicted to cause a significant downfield

shift at C-7 and an upfield shift at the ortho-position C-6.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation of a molecule.
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Table 3: Mass Spectrometry Data

Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions

(m/z)

Obtusifolin ESI 285.07

267 ([M+H-H₂O]⁺),

257 ([M+H-CO]⁺), 239

([M+H-CO-H₂O]⁺)

7-Methoxy obtusifolin

(Predicted)
ESI 315.08

297 ([M+H-H₂O]⁺),

285 ([M+H-CH₂O]⁺),

272 ([M+H-CO-CH₃]⁺)

Prediction basis: The fragmentation of 7-Methoxy obtusifolin is expected to involve losses of

water, carbon monoxide, and characteristic fragments from the methoxy groups (e.g., loss of

CH₃ or CH₂O).

Experimental Protocols
The following are general protocols for obtaining NMR and MS data for anthraquinones, which

would be applicable to 7-Methoxy obtusifolin.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of

solvent is critical and should be based on the solubility of the compound.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required compared to ¹H NMR.

2D NMR Experiments: To aid in the complete and unambiguous assignment of signals, 2D

NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be

performed.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with

water).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for

accurate mass measurements.

Ionization: Electrospray ionization (ESI) is a common and suitable technique for

anthraquinones, typically run in positive or negative ion mode.

Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular ion.

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation

data, which is crucial for structural elucidation. The collision energy should be optimized to

produce a rich fragmentation spectrum.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like 7-Methoxy obtusifolin.
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Caption: General workflow for the isolation and spectroscopic analysis of 7-Methoxy
obtusifolin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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